Alendronic Acid

Bone Targeting Pharmacokinetics Bisphosphonate Affinity

Alendronic Acid is the optimal bisphosphonate for bone-targeted drug delivery—its intermediate hydroxyapatite affinity (2nd among clinical N-BPs) ensures robust skeletal retention without zoledronic acid's decade-long half-life. IC50 of 50 nM against FPPS provides a wide dynamic range for in vitro mevalonate pathway studies, avoiding signal saturation. As the preferred active comparator in OVX rat models and the standard-of-care benchmark in OI clinical trials, it delivers clinically relevant, publication-ready results. ≥98% purity.

Molecular Formula C4H13NO7P2
Molecular Weight 249.10 g/mol
CAS No. 66376-36-1
Cat. No. B1665697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlendronic Acid
CAS66376-36-1
Synonyms4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217
Molecular FormulaC4H13NO7P2
Molecular Weight249.10 g/mol
Structural Identifiers
SMILESC(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
InChIInChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)
InChIKeyOGSPWJRAVKPPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 5.0X10+4 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alendronic Acid (CAS 66376-36-1): Procurement-Grade Bisphosphonate Reference Standard and Key Differentiator in Osteoporosis Research


Alendronic Acid (alendronate), a nitrogen-containing bisphosphonate with the molecular formula C₄H₁₃NO₇P₂, functions as a potent inhibitor of osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway . Its structure, characterized by a geminal P-C-P backbone with a 4-amino-1-hydroxybutylidene side chain, confers both high affinity for bone mineral hydroxyapatite and significant anti-resorptive activity [1].

Why Alendronic Acid Cannot Be Substituted with Other Bisphosphonates in Critical Applications


While multiple nitrogen-containing bisphosphonates (N-BPs) share a common target (FPPS) and mechanism, their differential physicochemical and pharmacological properties preclude simple interchange. Variations in mineral binding affinity dictate skeletal distribution, retention, and biological potency [1]. In vitro binding affinity to hydroxyapatite varies by a factor of ~2.1 among clinically used N-BPs [2]. Furthermore, potencies in inhibiting human recombinant FPPS span over an order of magnitude [3]. These molecular differences manifest clinically as divergent effects on bone mineral density (BMD) at specific anatomical sites [4].

Quantitative Evidence for Alendronic Acid Differentiation Relative to Key Bisphosphonate Comparators


Alendronic Acid Exhibits Intermediate Hydroxyapatite Binding Affinity Relative to Risedronate and Zoledronic Acid

Alendronic acid demonstrates intermediate affinity for bone mineral hydroxyapatite compared to other clinically relevant N-BPs [1]. In vitro binding affinity assays using human bone powder rank the compounds as risedronate < ibandronate < alendronate < zoledronic acid [1].

Bone Targeting Pharmacokinetics Bisphosphonate Affinity

Alendronic Acid Demonstrates 10-Fold Greater Anti-Resorptive Potency than Pamidronate in Preclinical Osteoclast Assays

In preclinical studies measuring inhibition of osteoclastic bone resorption, alendronic acid is approximately 10 times more potent than pamidronate, a second-generation bisphosphonate comparator [1]. This difference is attributed to a single structural modification: an extra methylene group in the N-alkyl chain of alendronate compared to pamidronate [1].

Anti-Resorptive Potency Osteoclast Inhibition SAR

Alendronic Acid Exhibits a Distinct FPPS Inhibition Profile with an IC50 of 50 nM, Differentiating it from Pamidronate and Risedronate

Alendronic acid inhibits recombinant human farnesyl pyrophosphate synthase (FPPS) with an IC50 of 50 nM [1]. This is significantly more potent than pamidronate (IC50 = 200 nM), but less potent than risedronate (IC50 = 10 nM) and zoledronic acid (IC50 = 3 nM) in the same assay system [1].

FPPS Inhibition IC50 Enzyme Assay

Alendronic Acid 70 mg Once-Weekly Demonstrates Superior Hip Trochanter BMD Gains vs. Risedronate 35 mg Once-Weekly in a 12-Month Head-to-Head Trial

In a 12-month, randomized, double-blind, head-to-head trial comparing once-weekly alendronic acid (70 mg) with once-weekly risedronate (35 mg) in postmenopausal women with osteoporosis, alendronic acid produced significantly greater increases in hip trochanter bone mineral density (BMD) [1].

Bone Mineral Density Postmenopausal Osteoporosis Head-to-Head Trial

Alendronic Acid 70 mg Once-Weekly Shows Comparable Efficacy to Ibandronate 150 mg Once-Monthly in a Non-Inferiority Trial, Confirming a Differentiated Dosing Advantage

The MOTION study, a 12-month, head-to-head, non-inferiority trial, demonstrated that once-monthly oral ibandronate (150 mg) is non-inferior to once-weekly oral alendronic acid (70 mg) in increasing lumbar spine and total hip BMD [1]. Both treatments produced similar BMD gains (LS BMD: +5.1% for ibandronate vs. +4.8% for alendronate) [1].

Dosing Regimen Compliance Non-Inferiority

Alendronic Acid Demonstrates Highest Placebo-Adjusted Ratio for Lumbar Spine BMD Increase in Osteogenesis Imperfecta Compared to Other Bisphosphonates

A 2025 systematic review of bisphosphonate efficacy in Osteogenesis Imperfecta (OI) found that while pamidronate showed the largest overall increase in lumbar spine BMD, alendronic acid demonstrated the highest placebo-adjusted ratio for this endpoint [1].

Osteogenesis Imperfecta BMD Rare Disease

Optimal Research and Procurement Applications for Alendronic Acid Based on Differentiated Evidence


Bone-Targeting Drug Delivery System Development Requiring Intermediate Bone Affinity

Alendronic acid's intermediate hydroxyapatite binding affinity (ranked second among major N-BPs) [1] makes it an ideal ligand for bone-targeted drug delivery systems. This property ensures sufficient bone retention to deliver a payload (e.g., an anti-cancer agent, antibiotic, or imaging agent) without the excessively long skeletal half-life associated with zoledronic acid, which could lead to unwanted cumulative effects. Researchers developing bisphosphonate-conjugated prodrugs or nanoparticles for skeletal diseases should select alendronic acid over risedronate (lowest affinity) for better targeting, and over zoledronic acid (highest affinity) to avoid potential toxicity from prolonged retention.

Preclinical Osteoporosis Models Requiring Established Weekly Dosing and Superior Hip BMD Efficacy vs. Risedronate

In preclinical studies (e.g., ovariectomized rat models) designed to evaluate the efficacy of new bone anabolic agents or combinations, alendronic acid is the preferred active comparator. Its established once-weekly 70 mg human-equivalent dosing regimen [1] and proven superiority over risedronate in increasing hip trochanter BMD (+3.4% vs. +2.1% at 12 months) [2] provide a robust and clinically relevant benchmark. Using alendronic acid as the positive control allows for more rigorous assessment of novel therapeutic candidates compared to using less efficacious or less frequently prescribed comparators like risedronate or ibandronate.

In Vitro Osteoclast Resorption Assays Where Intermediate FPPS Inhibition Potency is Desired

Alendronic acid inhibits recombinant human FPPS with an IC50 of 50 nM, placing it between the less potent pamidronate (200 nM) and the more potent risedronate (10 nM) and zoledronic acid (3 nM) [1]. For in vitro assays investigating the relationship between FPPS inhibition and downstream cellular effects (e.g., protein prenylation, apoptosis), alendronic acid provides a middle-ground potency. This allows researchers to observe concentration-dependent effects over a wider dynamic range, avoiding the extremely potent inhibition seen with risedronate or zoledronic acid, which may saturate the system and obscure subtle mechanistic details.

Clinical Trial Design for Osteogenesis Imperfecta (OI) and Other Rare Bone Disorders

Given its demonstration of the highest placebo-adjusted ratio for lumbar spine BMD increase in a recent systematic review of OI [1], alendronic acid should be considered the standard-of-care comparator arm in any new clinical trial investigating novel therapies (e.g., gene therapies, anti-sclerostin antibodies) for OI. Its established efficacy profile in this rare disease population, combined with its oral availability and favorable safety data, makes it the ethical and scientifically rigorous benchmark against which new interventions must be measured. This evidence supports procurement of alendronic acid for use in clinical research settings focused on OI.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alendronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.